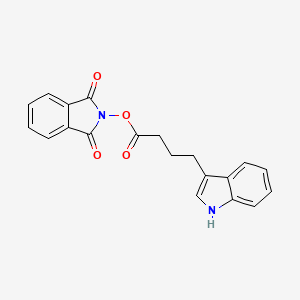
1,3-Dioxoisoindolin-2-yl 4-(1H-indol-3-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1H-indol-3-yl)butanoate is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
Métodos De Preparación
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1H-indol-3-yl)butanoate can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core The reaction conditions typically involve the use of solvents such as toluene and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the indole or phthalimide moieties .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets . In medicine, it is being investigated for its potential use in cancer therapy, where it may induce apoptosis in tumor cells and disrupt tumor interactions with the cellular microenvironment . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in tumor cells by activating caspases and disrupting mitochondrial function . Additionally, it can modulate the immune response by affecting the activity of various cytokines and immune cells . The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cell survival and proliferation .
Comparación Con Compuestos Similares
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(1H-indol-3-yl)butanoate can be compared with other similar compounds, such as N-(1,3-dioxoisoindolin-2-yl)cinnamamide and (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)acrylamide . These compounds share the phthalimide core but differ in their substituents, which can significantly affect their chemical and biological properties.
Propiedades
Fórmula molecular |
C20H16N2O4 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 4-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C20H16N2O4/c23-18(11-5-6-13-12-21-17-10-4-3-7-14(13)17)26-22-19(24)15-8-1-2-9-16(15)20(22)25/h1-4,7-10,12,21H,5-6,11H2 |
Clave InChI |
PFDULYODTDNYGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CCCC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


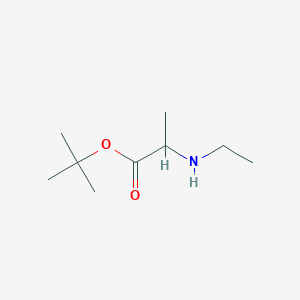
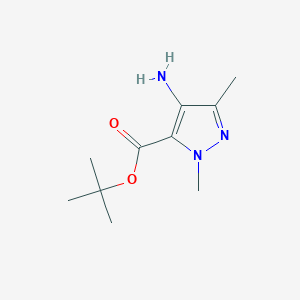
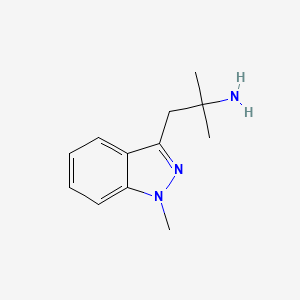
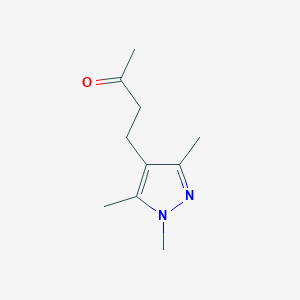
![(3AR,4S,6AS)-5-(Tert-butoxycarbonyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-C]pyrrole-4-carboxylic acid](/img/structure/B13569644.png)
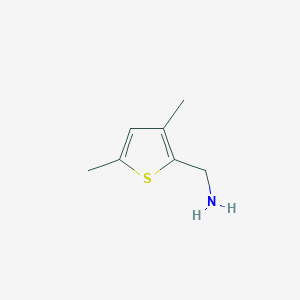




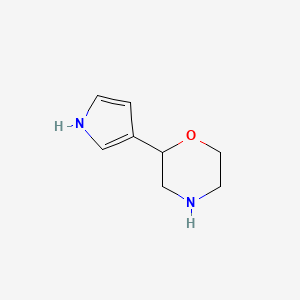
![2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13569684.png)
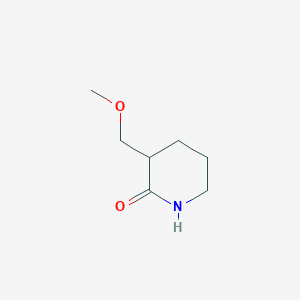
![Tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13569690.png)
